N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide
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Overview
Description
N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide is a complex organic compound that features a pyridine ring substituted with a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the 6-methylpyridine derivative. One common method involves the α-methylation of pyridine using a continuous flow setup, which provides high selectivity and yield
Industrial Production Methods
Industrial production of this compound may utilize large-scale batch reactors or continuous flow systems to ensure high efficiency and yield. The use of catalysts, such as palladium or nickel, can facilitate the coupling reactions and improve the overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and halogenated pyridine compounds.
Scientific Research Applications
N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dipicolylamine: Another pyridine derivative with similar structural features.
Pyridin-2-yl pyrimidine derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of both ethyl and prop-2-enamide groups.
Properties
IUPAC Name |
N-ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-14(19)17(5-2)10-13(18)16-9-12-7-6-11(3)15-8-12/h4,6-8H,1,5,9-10H2,2-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMXEWLVDYFGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CN=C(C=C1)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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